molecular formula C7H16N2O B567001 ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol CAS No. 1256636-20-0

((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol

Cat. No.: B567001
CAS No.: 1256636-20-0
M. Wt: 144.218
InChI Key: PPAXXKQAIOMNBD-NKWVEPMBSA-N
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Description

((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Substitution Reaction: A dimethylamino group is introduced to the pyrrolidine ring through a substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Various reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: Used as a building block for synthesizing other chiral compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biochemical Studies: Used in studies to understand biochemical pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic applications.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

    Chemical Manufacturing: Used in the production of various chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Interacting with cellular receptors to trigger specific pathways.

    Pathway Modulation: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Uniqueness:

    Chirality: The specific (2S,4R) configuration provides unique stereochemical properties.

    Functional Groups: The combination of dimethylamino and hydroxymethyl groups offers distinct reactivity and applications.

Properties

IUPAC Name

[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)7-3-6(5-10)8-4-7/h6-8,10H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXXKQAIOMNBD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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